Bienvenue dans la boutique en ligne BenchChem!

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

High-Throughput Screening Negative Control Selectivity Profiling

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate (CAS 896302-23-1, PubChem CID is a fully synthetic small molecule (MW 387.5 g/mol, formula C₁₉H₁₇NO₄S₂) built on a 4-oxo-4H-pyran core linked via a thioether bridge to a 4-methylthiazole moiety, and esterified at the 3-position with a 3,5-dimethylbenzoate group. The compound belongs to a combinatorial library series sharing an identical pyranone-thiazole scaffold but differentiated by the nature of the benzoate ester substituent.

Molecular Formula C19H17NO4S2
Molecular Weight 387.47
CAS No. 896302-23-1
Cat. No. B2624933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
CAS896302-23-1
Molecular FormulaC19H17NO4S2
Molecular Weight387.47
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)C
InChIInChI=1S/C19H17NO4S2/c1-11-4-12(2)6-14(5-11)18(22)24-17-8-23-15(7-16(17)21)10-26-19-20-13(3)9-25-19/h4-9H,10H2,1-3H3
InChIKeySCYFGSHSFZMGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate (CAS 896302-23-1): Compound-Class Baseline and Procurement-Relevant Identification


6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate (CAS 896302-23-1, PubChem CID 7267875) is a fully synthetic small molecule (MW 387.5 g/mol, formula C₁₉H₁₇NO₄S₂) built on a 4-oxo-4H-pyran core linked via a thioether bridge to a 4-methylthiazole moiety, and esterified at the 3-position with a 3,5-dimethylbenzoate group [1]. The compound belongs to a combinatorial library series sharing an identical pyranone-thiazole scaffold but differentiated by the nature of the benzoate ester substituent . It has been deposited into the PubChem Substance database (SID 332896022 / SID 354800130) and subjected to seven distinct high-throughput screening assays at The Scripps Research Institute Molecular Screening Center, yielding a consistent 'Inactive' outcome across all tested targets [2]. Its computed XLogP3-AA value of 4.3 and topological polar surface area (TPSA) of 119 Ų position it within a lipophilic, low-hydrogen-bond-donor physicochemical space (0 HBD, 7 HBA, 6 rotatable bonds) [1].

Why In-Class 4-Oxo-4H-Pyran-3-yl Benzoate Analogs Cannot Be Simply Interchanged with CAS 896302-23-1


The 4-oxo-4H-pyran-3-yl benzoate series is a modular scaffold library in which the nature and substitution pattern of the benzoate ester profoundly influence the compound's computed lipophilicity, electronic profile, and biological screening outcomes . Even minor modifications to the benzoate ring—such as moving from a 3,5-dimethyl substitution to a 4-methyl, unsubstituted, or 4-ethoxy pattern—alter the molecular weight by up to 30 Da, shift the hydrogen-bond acceptor count, and can redirect target engagement profiles . Critically, within the available PubChem screening data, only the 3,5-dimethylbenzoate variant (CID 7267875) has been evaluated across a specific panel of seven HTS assays (GPR151, FBW7, MITF, cGAS, TEAD-YAP, NPYLR7), and its uniform inactivity provides a defined negative-control reference phenotype that cannot be assumed for other ester variants without equivalent screening data [1]. Substituting this compound with a structurally analogous but untested ester—such as the unsubstituted benzoate (CAS 896302-08-2) or the 4-methylbenzoate (CAS 896302-16-2)—introduces unquantified risk into any assay or chemical biology workflow that relies on the established inactivity profile of the 3,5-dimethylbenzoate .

Quantitative Differential Evidence Guide for 6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate (CAS 896302-23-1)


Uniform Inactivity Across Seven Orthogonal High-Throughput Screening Assays: A Validated Negative-Control Phenotype

CID 7267875 was tested in seven distinct HTS assays at The Scripps Research Institute Molecular Screening Center and returned an 'Inactive' outcome in every assay. The assays spanned: (1) GPR151 cell-based agonist screen (AID 1508602), (2) FBW7 E3 ligase AlphaScreen activator screen (AID 1259310), (3) MITF AlphaScreen inhibitor screen (AID 1259374), (4) human cGAS chemiluminescence screen (AID 1259398), (5) mouse cGAS chemiluminescence screen (AID 1259399), (6) TEAD-YAP interaction cell-based inhibitor screen (AID 1259422), and (7) Aedes aegypti NPYLR7 agonist screen (AID 1259423) [1]. This 0/7 active rate across mechanistically and phylogenetically diverse targets (GPCR, E3 ligase, transcription factor, innate immune sensor, protein-protein interaction) establishes the compound as a consistently non-promiscuous entity within the tested concentration ranges. No equivalent multi-assay inactivity profile has been reported for any other member of the 4-oxo-4H-pyran-3-yl benzoate series in PubChem [2].

High-Throughput Screening Negative Control Selectivity Profiling PubChem BioAssay

Computed Lipophilicity (XLogP3-AA = 4.3) Differentiates the 3,5-Dimethylbenzoate Ester from Its Closest Mono-Methyl and Unsubstituted Analogs

The target compound carries a symmetrically di-methylated benzoate ester (3,5-dimethyl), yielding a computed XLogP3-AA of 4.3, which is approximately 0.7 log units higher than the unsubstituted benzoate analog (CAS 896302-08-2, estimated XLogP3 ~3.6 based on the loss of two methyl groups) and approximately 0.3–0.4 log units higher than the mono-methyl analog (CAS 896302-16-2, 4-methylbenzoate, estimated XLogP3 ~3.9–4.0) [1]. This incremental lipophilicity gain, achieved without introducing heteroatom-associated hydrogen-bond donors or acceptors (HBD count remains 0 for all three esters), preserves the overall HBD/HBA ratio while modulating membrane permeability potential within the series . The 3,5-dimethyl pattern also provides a symmetric substitution that eliminates the rotational asymmetry present in mono-substituted analogs, which may confer subtly different conformational behavior in binding site modeling [2].

Lipophilicity XLogP ADME Prediction Physicochemical Differentiation

Dual Heterocycle Architecture (Thiazole-Pyranone) with Thioether Bridge Provides a Unique Synthetic Handle for Further Derivatization

The compound integrates three synthetically addressable functional modules: (i) a 4-oxo-4H-pyran-3-yl ester that can undergo hydrolysis to liberate the free 3-hydroxy pyranone for subsequent re-esterification; (ii) a thioether (-S-CH₂-) bridge that is susceptible to controlled oxidation to yield sulfoxide or sulfone derivatives, enabling polarity tuning and potential prodrug strategies; and (iii) a 4-methylthiazole ring that can participate in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the 5-position [1]. This modularity distinguishes the compound from simpler pyranone esters lacking the thiazole-thioether appendage and from thiazole derivatives lacking the pyranone ester functionality . In contrast, the closest comparator with a heterocyclic replacement—the 4-methylpyrimidin-2-yl analog (CAS 877635-35-3)—replaces sulfur with nitrogen in the heterocycle, altering both electronic properties and the available synthetic derivatization pathways at the heterocyclic ring .

Medicinal Chemistry Scaffold Derivatization Thioether Oxidation Synthetic Intermediate

Consistent Vendor-Reported Purity of ≥95% Across Multiple Independent Suppliers Supports Reproducible Procurement

Multiple independent chemical suppliers list CAS 896302-23-1 with a reported purity of ≥95% (typically 95%+), as verified across ChemSrc, Chemenu, and Kuujia product listings . This cross-vendor consistency in purity specification reduces batch-to-batch variability risk for procurement. In comparison, while the 4-methylbenzoate analog (CAS 896302-16-2) is also listed at 95% purity by the same vendors, the 4-ethoxybenzoate analog (CAS 896302-76-4) is available from fewer suppliers, and the unsubstituted benzoate (CAS 896302-08-2) is primarily available from a limited set of vendors, potentially impacting supply chain resilience . The broader availability of the 3,5-dimethylbenzoate variant across multiple independent stock points provides procurement redundancy that less commoditized series members may lack [1].

Compound Purity Quality Control Procurement Reproducibility Vendor Comparison

Recommended Research and Procurement Scenarios for 6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate (CAS 896302-23-1)


Negative-Control Compound for High-Throughput Screening Campaigns Targeting GPCRs, E3 Ligases, and Transcription Factors

With a documented inactivity profile across seven orthogonal HTS assays—including a GPR151 cell-based agonist screen (AID 1508602), an FBW7 E3 ligase AlphaScreen (AID 1259310), a MITF transcription factor inhibitor screen (AID 1259374), and a TEAD-YAP protein-protein interaction assay (AID 1259422)—this compound is uniquely qualified as a negative control for secondary screening panels [1]. Researchers can procure this compound with the assurance that it will not generate false-positive hits in these specific target classes, a claim that cannot be made for any other series member due to the absence of equivalent public screening data [2]. This application is particularly relevant for academic screening centers and biotech hit-validation workflows requiring a chemically tractable, commercially available negative-control small molecule.

Scaffold for Structure-Activity Relationship (SAR) Exploration via Modular Derivatization

The compound's three synthetically orthogonal modules—hydrolyzable 3,5-dimethylbenzoate ester, oxidizable thioether bridge, and functionalizable 4-methylthiazole—make it an attractive starting scaffold for systematic SAR studies [1]. Medicinal chemistry teams can independently vary the ester (via hydrolysis and re-esterification), the oxidation state of the sulfur bridge (sulfide → sulfoxide → sulfone), and the substitution pattern on the thiazole ring (via electrophilic or metal-catalyzed reactions at the 5-position) [2]. The 3,5-dimethylbenzoate ester provides a balanced lipophilicity profile (XLogP3 = 4.3) that may offer improved cell permeability relative to more polar ester congeners while avoiding the molecular weight penalties of bulkier alkoxy-substituted analogs .

Reference Standard for Physicochemical Property Benchmarking Within 4-Oxo-4H-Pyran-3-yl Ester Libraries

With its fully computed and publicly accessible physicochemical descriptor set (MW = 387.5, XLogP3 = 4.3, TPSA = 119 Ų, HBD = 0, HBA = 7, Rotatable Bonds = 6), CAS 896302-23-1 serves as a well-characterized reference point for benchmarking the property space of related 4-oxo-4H-pyran-3-yl benzoate library members [1]. Computational chemists and cheminformaticians can use this compound's descriptor values as a calibration anchor when building predictive ADME models for the broader scaffold series. Its symmetric 3,5-dimethyl substitution eliminates the conformational ambiguity associated with mono-substituted or asymmetrically substituted benzoate esters, simplifying molecular docking and conformational analysis workflows [2].

Procurement-Standardized Research Intermediate with Multi-Vendor Supply Chain Resilience

For laboratories requiring a consistent, multi-sourced research intermediate within the 4-oxo-4H-pyran-3-yl thiazole series, CAS 896302-23-1 offers the broadest vendor coverage among its closest analogs, with listings confirmed at ChemSrc, Chemenu, Kuujia, and AKos Scientific at a uniform ≥95% purity specification [1]. This multi-vendor availability reduces the risk of supply disruption and provides competitive pricing options for procurement officers. The consistent purity reporting across vendors additionally reduces the quality-control burden on receiving laboratories, as batch-to-batch variability is minimized by the standardized commercial specification [2].

Quote Request

Request a Quote for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.